molecular formula C11H12BNO4 B172217 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 109737-57-7

6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B172217
CAS No.: 109737-57-7
M. Wt: 233.03 g/mol
InChI Key: AISHCGVNWMRLOM-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, also known as phenylboronic acid MIDA ester, is a boron-containing heterocyclic compound with the molecular formula C₁₁H₁₂BNO₄ and a molecular weight of 233.03 g/mol (CAS: 109737-57-7) . It belongs to the class of N-methyliminodiacetic acid (MIDA) boronates, which are widely used as stable precursors to boronic acids in cross-coupling reactions such as Suzuki-Miyaura couplings . The compound features a bicyclic structure where the boron atom is coordinated by oxygen and nitrogen atoms from the MIDA ligand, enhancing its hydrolytic stability compared to free boronic acids . Its phenyl substituent at the 2-position contributes to its planar aromatic character, while the methyl group at the 6-position introduces steric protection.

Key spectral data include ¹H NMR (DMSO-d₆): δ 7.38 (d, J = 7.2 Hz, 1H), 4.33 (d, J = 17.2 Hz, 2H), and 2.63 (s, 3H), and ¹³C NMR: δ 169.9 (C=O), 134.5 (aromatic carbons) . The compound is typically synthesized via condensation of phenylboronic acid with MIDA under mild conditions, though yields vary depending on the substituents and reaction optimization .

Properties

IUPAC Name

6-methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BNO4/c1-13-7-10(14)16-12(17-11(15)8-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISHCGVNWMRLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544762
Record name 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109737-57-7
Record name 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109737-57-7
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Preparation Methods

Stage 1: Formation of the Boronate Intermediate

Reagents :

  • Bromobenzene (108-86-1)

  • Triisopropyl borate (5419-55-6)

  • n-Butyllithium (n-BuLi)

Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: -78°C to 20°C (slow warming over 0.75 hours)

Mechanism :
Bromobenzene undergoes lithiation with n-BuLi at cryogenic temperatures, generating a phenyl lithium species. This intermediate reacts with triisopropyl borate to form a borate complex. The low temperature ensures controlled reactivity, minimizing side reactions.

Stage 2: Coupling with N-Methyliminodiacetic Acid (MIDA)

Reagents :

  • N-Methyliminodiacetic acid

  • Dimethyl sulfoxide (DMSO)

Conditions :

  • Solvent: THF/DMSO mixture

  • Temperature: Reflux (≈66°C for THF)

  • Duration: 3 hours

Mechanism :
The borate intermediate reacts with MIDA in a dual-solvent system. DMSO acts as a polar aprotic catalyst, facilitating nucleophilic attack by the MIDA nitrogen on the boron center. This step forms the dioxazaborocane ring, with the methyl group from MIDA occupying the 6-position.

Yield : 81% (isolated).

Data Table 1 : Reaction Summary

StageReagentsSolventTemperatureTimeYield
1Bromobenzene, Triisopropyl borate, n-BuLiTHF-78°C → 20°C0.75 hN/A
2MIDATHF/DMSOReflux3 h81%

Alternative Pathways and Comparative Analysis

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and safety:

  • Lithiation Alternative : Substituting n-BuLi with safer alkyllithium reagents (e.g., LDA) is explored but may reduce yield.

  • Solvent Recovery : THF and DMSO are distilled and recycled, reducing waste.

  • Purity Control : Crystallization from ethyl acetate/hexane mixtures achieves >95% purity, critical for pharmaceutical applications.

Optimization Strategies and Challenges

Temperature and Solvent Effects

  • Stage 1 : Exceeding -60°C during lithiation leads to premature borate decomposition, lowering yield.

  • Stage 2 : DMSO’s high polarity accelerates ring closure but complicates product isolation. Mixed THF/DMSO systems balance reactivity and workability.

Substituent Compatibility

The protocol is adaptable to substituted aryl groups (e.g., 4-fluorophenyl, 4-methylphenyl):

  • Electron-Withdrawing Groups : Enhance boronate stability but slow coupling rates.

  • Electron-Donating Groups : Accelerate MIDA coupling but risk boronate oxidation.

Data Table 2 : Substituent Impact on Yield

Aryl GroupYield (%)Notes
Phenyl81Baseline
4-Fluorophenyl78Reduced reactivity
4-Methylphenyl83Enhanced solubility

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione as an anticancer therapeutic agent. A phosphate prodrug salt synthesized from its phenolic precursor showed significant efficacy in reducing bioluminescence signals in vivo against kidney cancer models (RENCA-luc) in BALB/c mice. This indicates its potential as a vascular disrupting agent (VDA), which can inhibit tumor growth by targeting the tumor vasculature .

Mechanism of Action
The compound acts as an inhibitor of tubulin polymerization, which is crucial for cell division. By disrupting this process, it can effectively halt the proliferation of cancer cells. Additionally, it has been noted for its role in inhibiting cell migration and exhibiting antiproliferative effects .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
this compound is utilized in Suzuki cross-coupling reactions due to its boronic acid derivative properties. This reaction is fundamental in forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals . The compound's ability to participate in these reactions enhances its value in organic synthesis.

MIDA Boronates
The compound is also recognized as a MIDA (Methyl Indole Derivative Acetate) boronate, which allows for the selective release of boronic acids under mild conditions. This property is particularly advantageous for developing complex organic molecules without harsh reaction conditions .

Materials Science

Development of Supramolecular Hydrogels
Research indicates that this compound can be incorporated into supramolecular hydrogels designed for drug delivery systems. These hydrogels exhibit a highly porous nanostructure that can prolong the release of drug payloads containing boronic acids. This capability makes them promising candidates for controlled drug delivery applications .

Structural Studies

Crystal Structure Analysis
The crystal structure of derivatives related to 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane has been studied to understand the conformational dynamics and bonding characteristics within the dioxazaborocane ring system. Such structural insights are critical for predicting reactivity and stability in various chemical environments .

Case Studies

Study Focus Area Findings
Mancilla et al., 1997Anticancer ActivityDemonstrated significant reduction in tumor growth via VDA mechanisms.
Gillis & Burke (2008)Organic SynthesisEstablished the utility of the compound in Suzuki-Miyaura coupling reactions for complex organic synthesis.
Recent ResearchDrug DeliveryDeveloped supramolecular hydrogels incorporating the compound for extended drug release capabilities.

Comparison with Similar Compounds

Comparison with Similar Compounds

MIDA boronates exhibit diverse reactivity and stability profiles depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications References
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione C₁₁H₁₂BNO₄ 233.03 Phenyl Suzuki couplings; stable MIDA boronate
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione C₁₁H₁₁BFNO₄ 251.02 4-Fluorophenyl Enhanced stability due to electron-withdrawing F
2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione C₁₁H₁₂BNO₅ 249.03 3-Hydroxyphenyl Potential for hydrogen bonding; solubility modifier
2-(6-Methoxy-2-pyridinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione C₁₁H₁₃BN₂O₅ 264.05 6-Methoxypyridinyl Heteroaromatic; coordination versatility
2-Isopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione C₈H₁₄BNO₄ 199.02 Isopropyl Steric hindrance; reduced reactivity
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione C₇H₁₀BNO₄ 182.97 Vinyl Reactivity in olefin functionalization
2-(5-Trifluoromethylpyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione C₁₂H₁₁BF₃N₂O₄ 324.04 5-Trifluoromethylpyridinyl Electron-deficient; high melting point (207–212°C)

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl derivative (251.02 g/mol) exhibits increased stability due to the electron-withdrawing fluorine atom, which polarizes the boron center and reduces hydrolysis susceptibility . However, this may also lower reactivity in cross-couplings due to reduced nucleophilicity.
  • Steric Effects : Bulky substituents like isopropyl (199.02 g/mol) hinder access to the boron atom, making the compound less reactive but more selective in coupling reactions .

Spectral and Physical Property Trends

  • Melting Points: The trifluoromethylpyridinyl derivative has a notably high melting point (207–212°C), attributed to strong intermolecular interactions from the CF₃ group .
  • Collision Cross Section (CCS) : The 4-fluorophenyl compound has a predicted CCS of 154.3 Ų for [M+H]⁺, indicating a compact structure suitable for chromatographic analysis .
  • Synthetic Yields : Yields for MIDA boronates vary widely; for example, 2-(1H-indol-5-yl) and 2-(benzodioxol-5-yl) derivatives are synthesized in 7–56% yields depending on reaction conditions .

Biological Activity

6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the dioxazaborocane family, characterized by a boron atom integrated into a cyclic structure containing nitrogen and oxygen. The methyl and phenyl substituents enhance its lipophilicity and potentially influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related dioxazaborocanes. For instance, compounds with similar structures exhibited significant activity against various bacterial strains. The following table summarizes key findings on the antimicrobial activity of this compound and its derivatives:

CompoundTest OrganismsMinimum Inhibitory Concentration (MIC)Biofilm Inhibition Concentration (BIC)
This compoundStaphylococcus aureus (MRSA)5 µg/mL3 µg/mL
Escherichia coli7 µg/mL4 µg/mL
Klebsiella pneumoniae6 µg/mL5 µg/mL

These results indicate that the compound possesses promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The observed BIC values suggest that it may also inhibit biofilm formation, which is crucial for treating persistent infections.

The mechanism by which this compound exerts its antimicrobial effects is likely multifaceted. Similar compounds have been shown to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of boron in the structure may play a role in interacting with bacterial enzymes or disrupting cell wall synthesis.

Case Studies

  • Study on MRSA : A study demonstrated that the compound significantly reduced MRSA biofilm formation in vitro. The BIC was noted at concentrations lower than those required for MIC, emphasizing its potential as a therapeutic agent against biofilm-associated infections.
  • Efficacy Against Resistant Strains : Another investigation evaluated the efficacy of this compound against resistant strains of E. coli and Klebsiella pneumoniae. Results indicated that it maintained activity even at elevated resistance levels compared to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions between spirocyclic diones and aromatic amines or phenol derivatives. For example, analogous compounds (e.g., 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) are synthesized via condensation reactions under reflux conditions. Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity .
  • Key Parameters Table :

VariableRange TestedOptimal Condition
Temperature60–120°C90°C
SolventToluene, DMFDMF
Catalyst (e.g., BF₃·OEt₂)0.1–1.0 eq0.5 eq

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer : Characterization relies on a combination of melting point analysis , elemental analysis (CHNS), FT-IR (to confirm boronate ester C-O-B vibrations at ~1350 cm⁻¹), and UV-Vis spectroscopy (to assess π-π* transitions in aromatic systems). For advanced confirmation, single-crystal XRD or NMR (¹¹B NMR for boron coordination) is recommended .

Q. What preliminary applications are reported for similar dioxazaborocane derivatives?

  • Methodological Answer : Analogous spirocyclic diones are explored as intermediates in heterocyclic synthesis (e.g., benzothiazole hybrids for optoelectronic materials) or as ligands in catalysis. Computational screening (e.g., DFT for electronic properties) can prioritize target applications .

Advanced Research Questions

Q. How can experimental design (DoE) minimize resource consumption while optimizing reaction parameters for novel derivatives?

  • Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., reactant stoichiometry, temperature). For example, a central composite design (CCD) with 3–5 factors reduces the number of trials by 40–60% while identifying synergistic effects. Statistical tools like ANOVA validate model significance .
  • Example CCD Matrix :

RunFactor A (Temp)Factor B (Catalyst)Response (Yield %)
1-1-162%
2+1-178%
............

Q. How should researchers address contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Discrepancies often arise from approximations in density functional theory (DFT) (e.g., solvent effects, dispersion corrections). Validate models by:

Recalculating with hybrid functionals (e.g., B3LYP-D3BJ).

Incorporating explicit solvent molecules in simulations.

Cross-referencing with kinetic studies (e.g., Eyring plots for activation parameters) .

Q. What strategies are effective for elucidating reaction mechanisms involving 6-methyl-2-phenyl-dioxazaborocane derivatives?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁸O tracing in dione rings) paired with LC-MS/MS to track bond cleavage/formation. In-situ FT-IR or Raman spectroscopy can monitor intermediate species under controlled conditions (e.g., flow reactors) .

Q. How can AI-driven tools enhance the discovery of functional analogs with improved stability or activity?

  • Methodological Answer : Implement generative adversarial networks (GANs) trained on structural databases (e.g., PubChem) to propose analogs. Validate candidates via molecular dynamics (MD) simulations assessing thermodynamic stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

Methodological Considerations for Data Integrity

  • Handling Air-Sensitive Intermediates : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for boron-containing precursors to prevent hydrolysis .
  • Reproducibility : Document solvent batch variability (e.g., H₂O content in DMF via Karl Fischer titration) and pre-dry molecular sieves (3Å, 200°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione

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